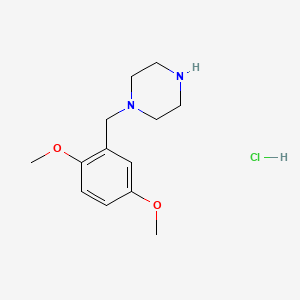

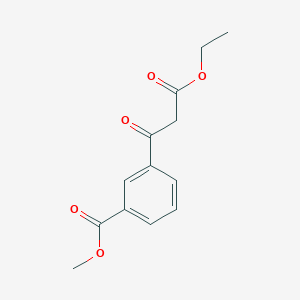

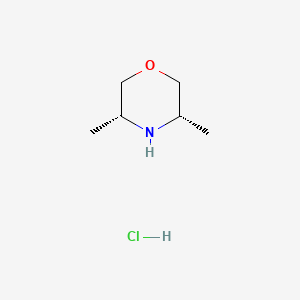

![molecular formula C12H12N2O5S2 B1321163 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 951921-91-8](/img/structure/B1321163.png)

2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical entity that appears to be a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. The presence of a methoxy group and a sulfonyl group suggests that it has been modified to enhance certain properties, such as solubility, reactivity, or biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related methoxy and sulfonyl-containing compounds.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple precursors. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product . This multi-step process is typical in the synthesis of complex organic molecules and likely shares similarities with the synthesis of the compound , which may also involve selective functionalization of the aromatic ring, introduction of the sulfonyl group, and formation of the thiazole ring.

Molecular Structure Analysis

The molecular structure of the compound of interest would be characterized by the presence of a thiazole ring, a methoxyphenyl group, and a sulfonyl group attached to an amino group. The methoxy group's electron-donating properties and the sulfonyl group's electron-withdrawing nature would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The structure of methoxy derivatives of 7-sulfodimethylamidoacridine provides an example of how methoxy groups can be introduced into a molecule and how they might influence the overall properties of the compound .

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. The methoxy group could undergo demethylation under certain conditions, while the sulfonyl group could participate in sulfonylation reactions. The thiazole ring could engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry. The synthesis of methoxy derivatives of 7-sulfodimethylamidoacridine demonstrates the potential for cyclization reactions involving methoxy-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy group would likely increase the compound's solubility in organic solvents, while the sulfonyl group could enhance water solubility due to its polar nature. The melting point, boiling point, and stability of the compound would be influenced by the rigidity of the thiazole ring and the presence of the sulfonyl and methoxy groups. The compound's spectroscopic properties, such as IR, NMR, and MS, would provide detailed information about its structure, as seen in the characterization of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid .

Wissenschaftliche Forschungsanwendungen

Transformations and Synthesis

- The compound has been used in the synthesis of complex molecules such as (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, highlighting its utility in heterocyclic chemistry (Žugelj et al., 2009).

- It plays a role in the synthesis and structure elucidation of various thiazole carboxylic acid derivatives, emphasizing its importance in crystallographic studies (Kennedy et al., 1999).

Photophysical Properties and Applications

- The compound is involved in the preparation of 5-amino-2-(4-methylsulfanylphenyl)thiazoles, leading to derivatives with diverse sulfur-containing functional groups. This has implications for their use in photophysical applications and material sciences (Murai et al., 2018).

Role in Heterocyclic Compound Formation

- Its derivatives are utilized in creating 4-hydroxyquinolones and benzothiazines, demonstrating its versatility in the synthesis of varied heterocyclic compounds (Ukrainets et al., 2014).

Contribution to Antimicrobial Research

- The synthesis of novel Schiff bases using derivatives of this compound has been explored for potential antimicrobial activity, indicating its relevance in the development of new antibacterial agents (Puthran et al., 2019).

Application in Organic Chemistry

- The compound contributes to the synthesis of a wide range of organic molecules, such as the creation of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, underlining its significance in organic synthetic methodologies (Dovlatyan et al., 2004).

Development of Fluorescent Molecules

- It is instrumental in the development of fluorescent molecules for applications in material sciences, hazardous compound sensing, and biomolecular sciences (Fareed et al., 2012).

Involvement in Receptor Antagonism

- The compound's derivatives have been synthesized for their EP receptor affinities and antagonist activities, suggesting its potential in pharmacological research (Naganawa et al., 2006).

Zukünftige Richtungen

Thiazole derivatives, including this compound, have shown promise in various therapeutic applications. Future research could focus on further exploring the biological activities of this compound and its potential use in the treatment of various diseases . Additionally, the development of novel synthetic methods for this compound could also be a valuable area of future research.

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S2/c1-7-10(11(15)16)20-12(13-7)14-21(17,18)9-5-3-8(19-2)4-6-9/h3-6H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDLCQQIWVNBGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610162 |

Source

|

| Record name | 2-[(4-Methoxybenzene-1-sulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

951921-91-8 |

Source

|

| Record name | 2-[(4-Methoxybenzene-1-sulfonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

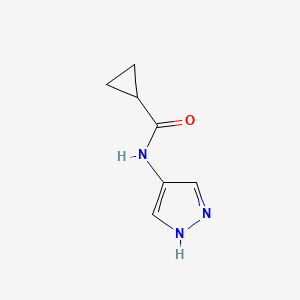

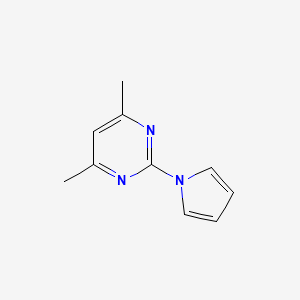

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

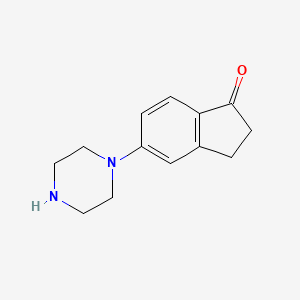

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)

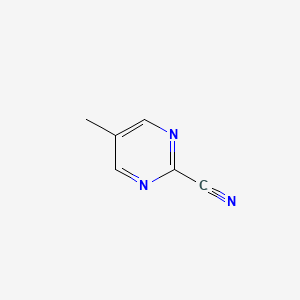

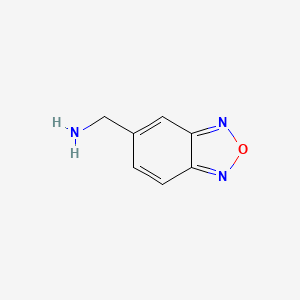

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

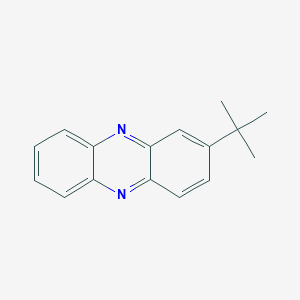

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)